Ethyl 2-ethyl-3-isopentyl-3-methyloxirane-2-carboxylate
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Overview
Description
Ethyl 2-ethyl-3-methyl-3-(3-methylbutyl)oxirane-2-carboxylate is an organic compound belonging to the class of esters and epoxides. This compound features a unique structure with an oxirane ring and a carboxylate ester group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-3-methyl-3-(3-methylbutyl)oxirane-2-carboxylate typically involves the reaction of an appropriate epoxide precursor with ethyl 2-ethyl-3-methyl-3-(3-methylbutyl)oxirane-2-carboxylate under controlled conditions. The reaction is often catalyzed by a base or an acid to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions where the carboxylic acid precursor is reacted with ethanol in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-3-methyl-3-(3-methylbutyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethyl-3-methyl-3-(3-methylbutyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-3-methyl-3-(3-methylbutyl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar ester functional group but lacks the oxirane ring.
Methyl butyrate: Another ester with a different alkyl group and no oxirane ring.
Ethyl 2-methyl-3-phenyl-2-oxiranecarboxylate: A compound with a similar oxirane ring and ester group but different substituents.
Properties
Molecular Formula |
C13H24O3 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
ethyl 2-ethyl-3-methyl-3-(3-methylbutyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C13H24O3/c1-6-13(11(14)15-7-2)12(5,16-13)9-8-10(3)4/h10H,6-9H2,1-5H3 |
InChI Key |
ZHLFAXDILTUUCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)(C)CCC(C)C)C(=O)OCC |
Origin of Product |
United States |
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